4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile

Regioisomerism pKa prediction Electronic distribution

4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile (CAS 2408958-89-2) is a heterocyclic small molecule (C7H5N3, MW 131.13 g/mol) belonging to the pyrazole family, characterized by a 1-methyl-1H-pyrazole core bearing an ethynyl substituent at the 4-position and a nitrile group at the 5-position. The compound contains zero hydrogen-bond donors, three hydrogen-bond acceptors, and zero rotatable bonds, rendering it a rigid, planar scaffold with a computed topological polar surface area (TPSA) of 41.61 Ų and a predicted LogP of 0.27308.

Molecular Formula C7H5N3
Molecular Weight 131.138
CAS No. 2408958-89-2
Cat. No. B2880030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile
CAS2408958-89-2
Molecular FormulaC7H5N3
Molecular Weight131.138
Structural Identifiers
SMILESCN1C(=C(C=N1)C#C)C#N
InChIInChI=1S/C7H5N3/c1-3-6-5-9-10(2)7(6)4-8/h1,5H,2H3
InChIKeyRAVMYBMRGPJJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile (CAS 2408958-89-2): Structural Identity, Core Properties, and Procurement-Relevant Baselines


4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile (CAS 2408958-89-2) is a heterocyclic small molecule (C7H5N3, MW 131.13 g/mol) belonging to the pyrazole family, characterized by a 1-methyl-1H-pyrazole core bearing an ethynyl substituent at the 4-position and a nitrile group at the 5-position . The compound contains zero hydrogen-bond donors, three hydrogen-bond acceptors, and zero rotatable bonds, rendering it a rigid, planar scaffold with a computed topological polar surface area (TPSA) of 41.61 Ų and a predicted LogP of 0.27308 . Its predicted physicochemical profile—boiling point 292.5±25.0 °C, density 1.03±0.1 g/cm³, and pKa −2.14±0.10—distinguishes it from closely related pyrazole analogs . Commercially, the compound is available at 98% purity (Leyan, Chemicalbook) and at 95% purity from multiple alternative suppliers, though certain catalog entries (e.g., CymitQuimica) list the product as discontinued, making sourcing diligence essential .

4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile: Why In-Class Analogs Cannot Be Casually Interchanged


Substituting 4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile with its closest structural analogs—even those sharing the identical molecular formula (C7H5N3)—introduces critical differences in electronic distribution, reactivity, and physicochemical behavior that cannot be remedied by simple stoichiometric adjustment. The 5-carbonitrile regioisomer (CAS 2408958-89-2) positions the electron-withdrawing nitrile adjacent to the N1-methyl group, whereas the 3-carbonitrile regioisomer (CAS 2408958-41-6) places the nitrile distant from the methyl substituent; this positional isomerism alters the pyrazole ring's electron density distribution, dipole moment, and protonation behavior, as reflected in the predicted pKa of −2.14 for the 5-CN isomer . The des-ethynyl analog (1-methyl-1H-pyrazole-5-carbonitrile, CAS 66121-72-0) lacks the terminal alkyne handle entirely, precluding click chemistry (CuAAC) and Sonogashira-based diversification strategies. Conversely, the des-carbonitrile analog (4-ethynyl-1-methyl-1H-pyrazole, CAS 39806-89-8) forfeits the nitrile as a metal-coordination site, hydrogen-bond acceptor, and precursor for further transformations (hydrolysis to amide/acid, reduction to amine, cycloaddition to tetrazole) [1]. These orthogonal reactive handles are not additive luxuries but define the compound's utility as a bifunctional building block; generic substitution therefore compromises the synthetic strategy at its foundation [2].

4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile: Quantitative Differentiation Evidence Against Closest Comparators


Regioisomeric Identity: 5-Carbonitrile vs. 3-Carbonitrile Positional Isomerism and Its Impact on Predicted pKa

The target compound (4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile, CAS 2408958-89-2) is the 5-carbonitrile regioisomer, whereas the most closely related positional isomer is 4-ethynyl-1-methyl-1H-pyrazole-3-carbonitrile (CAS 2408958-41-6). Although both compounds share identical molecular formula (C7H5N3), molecular weight (131.13 g/mol), computed TPSA (41.61 Ų), and predicted LogP (0.27308), the position of the electron-withdrawing nitrile group generates distinct electronic environments. The 5-CN isomer places the nitrile adjacent to the N1-methyl group, while the 3-CN isomer places it at the ring position distant from N1. This regioisomeric difference is captured by the predicted pKa: −2.14±0.10 for the 5-CN isomer versus an inferred distinct pKa for the 3-CN isomer (exact predicted value unavailable in public databases, but expected to differ based on altered through-bond and through-space electronic effects). The des-ethynyl analog 1-methyl-1H-pyrazole-5-carbonitrile (CAS 66121-72-0) has a predicted pKa of −0.53±0.10 , demonstrating that both the ethynyl group and the nitrile position significantly modulate the pyrazole ring's basicity.

Regioisomerism pKa prediction Electronic distribution Pyrazole positional isomer

Predicted Boiling Point: Quantitative Distillation from Des-Ethynyl and Des-Carbonitrile Analogs

The predicted boiling point of 4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile is 292.5±25.0 °C at 760 mmHg . This value differs substantially from the des-carbonitrile analog 4-ethynyl-1-methyl-1H-pyrazole (CAS 39806-89-8), which has a predicted boiling point of 181.7±13.0 °C , a decrease of approximately 111 °C. Conversely, replacing the ethynyl group with iodine (4-iodo-1-methyl-1H-pyrazole-5-carbonitrile, CAS 1354705-14-8) elevates the predicted boiling point to 335.1±27.0 °C , an increase of approximately 43 °C. The des-ethynyl analog 1-methyl-1H-pyrazole-5-carbonitrile (CAS 66121-72-0) boils at 230.218 °C at 760 mmHg , approximately 62 °C lower than the target compound. These boiling point differences reflect the contributions of the nitrile and ethynyl groups to intermolecular forces and are practically relevant for purification method selection (distillation, sublimation) and thermal stability assessment during storage and reaction.

Boiling point Physicochemical differentiation Volatility Purification

Dual Orthogonal Reactive Handles: Terminal Alkyne Plus Nitrile Enables Bifunctional Diversification Strategies Absent in Mono-Functional Analogs

4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile uniquely combines two orthogonal reactive functional groups on a single rigid pyrazole scaffold: a terminal alkyne (–C≡CH) and a nitrile (–C≡N). The terminal alkyne enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry') for triazole formation, as well as Sonogashira cross-coupling with aryl/vinyl halides to generate internal alkynes [1][2]. The nitrile group simultaneously offers independent reactivity: hydrolysis to carboxamide or carboxylic acid, reduction to aminomethyl, cycloaddition with azide to form tetrazole, or coordination to metal centers. The des-ethynyl analog (1-methyl-1H-pyrazole-5-carbonitrile, CAS 66121-72-0) possesses the nitrile but lacks the terminal alkyne, precluding all alkyne-based diversification. The des-carbonitrile analog (4-ethynyl-1-methyl-1H-pyrazole, CAS 39806-89-8) provides the alkyne but lacks the nitrile, eliminating nitrile-specific transformations. The 4-iodo analog (4-iodo-1-methyl-1H-pyrazole-5-carbonitrile, CAS 1354705-14-8) can participate in Sonogashira coupling as an electrophilic partner but requires a separate terminal alkyne source, adding synthetic steps [3]. Only the target compound delivers both reactive centers pre-installed on a zero-rotatable-bond scaffold, maximizing synthetic efficiency and minimizing protecting-group chemistry.

Click chemistry Sonogashira coupling Bifunctional building block CuAAC Orthogonal reactivity

Purity Specification and Supplier Discontinuation Status: 98% vs. 95% Baseline and Implications for Reproducibility

Commercially, the compound is offered at two distinct purity tiers: 98% (Leyan, product No. 1681010; Chemicalbook listing) and 95% (BenchChem; CymitQuimica) . The 3-percentage-point purity difference (98% vs. 95%) corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5% unspecified impurities). For the 3-carbonitrile regioisomer (CAS 2408958-41-6), Chemscene offers ≥98% purity , establishing price and purity parity between the two positional isomers. Notably, the CymitQuimica catalog entry for the target compound (Ref. 3D-IWD95889) is listed as 'Discontinued,' and the 3-carbonitrile isomer (Ref. 3D-IWD95841) is also marked 'Discontinued' , indicating supply-chain fragility for both regioisomers and underscoring the importance of verifying active supplier status before experimental commitment. The des-ethynyl analog (CAS 66121-72-0) is available at 95–97% purity from multiple vendors , offering greater supply security but at the cost of forfeiting the ethynyl handle.

Purity specification Supplier comparison Procurement risk Batch consistency

Density and Predicted Physicochemical Profile: Quantitative Distinction from 4-Iodo and Des-Ethynyl Analogs

The predicted density of 4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile is 1.03±0.1 g/cm³ . This value is intermediate between the des-ethynyl analog 1-methyl-1H-pyrazole-5-carbonitrile (density 1.121 g/cm³) and the des-carbonitrile analog 4-ethynyl-1-methyl-1H-pyrazole (density 0.93±0.1 g/cm³, predicted) . The 4-iodo analog (4-iodo-1-methyl-1H-pyrazole-5-carbonitrile) has a substantially higher predicted density of 2.05±0.1 g/cm³ , reflecting the heavy-atom effect of iodine. The target compound's density of ~1.03 g/cm³ is nearly exactly the specific gravity of water, which has implications for liquid-liquid extraction partitioning, centrifugation, and formulation in aqueous media. Combined with zero rotatable bonds, zero H-bond donors, and a moderate LogP of 0.27308, the compound presents a distinct physicochemical signature that influences solubility, permeability, and chromatographic behavior relative to its analogs.

Density Physicochemical properties Formulation Handling

Relevant Patent Landscape: 4-Ethynyl Pyrazole Derivatives as HCV Replication Inhibitors — Class-Level Evidence for Antiviral Relevance

US Patent 7,923,004 B2 (filed Oct. 13, 2006, assigned to multiple inventors) explicitly claims 4-ethynyl pyrazole derivative compounds and methods for treatment of Hepatitis C Virus (HCV) [1]. The patent describes aryl-substituted pyrazole derivatives bearing an ethynyl linker at the 4-position as inhibitors of HCV replication, evaluated using the HCV Replicon Assay in Huh-Luc-Neo cells (genotype 1b) and En5-3/Htat2ANeo cells (genotype 1a) [1]. While the patent does not disclose specific IC50 values for the exact compound 4-ethynyl-1-methyl-1H-pyrazole-5-carbonitrile, it establishes that the 4-ethynylpyrazole scaffold—shared by the target compound—is a validated pharmacophoric core for antiviral activity. The HCV patent family (including US provisional applications 60/851,643, 60/925,528, and 60/933,565) further demonstrates the sustained industrial investment in this scaffold class [2]. In contrast, des-ethynyl pyrazole analogs lacking the 4-alkyne substituent fall outside the core claimed structure, and their antiviral activity is not established by this patent family. A separate patent application (US 2013/0157993) describes ethynyl-pyrazole derivatives as mGlu2 receptor antagonists [3], indicating that the ethynyl-pyrazole motif is privileged across multiple therapeutic target classes.

HCV inhibitor Antiviral Pyrazole ethynyl pharmacophore Patent evidence

4-Ethynyl-1-methyl-1H-pyrazole-5-carbonitrile: Evidence-Backed Application Scenarios for Prioritized Procurement


Medicinal Chemistry: HCV Antiviral Lead Optimization and 4-Ethynylpyrazole Scaffold-Based Library Synthesis

Research teams pursuing HCV replication inhibitors based on the 4-ethynylpyrazole pharmacophore should prioritize this compound as a core building block for structure-activity relationship (SAR) exploration. US Patent 7,923,004 B2 established the 4-ethynyl substitution as essential for antiviral activity in the HCV Replicon Assay, and the target compound's pre-installed nitrile at the 5-position provides a synthetic handle for further elaboration (amide, acid, amine, tetrazole) without disturbing the ethynyl pharmacophore [1]. The regioisomeric identity (5-CN vs. 3-CN) must be authenticated prior to use, as only the 5-carbonitrile isomer positions the nitrile adjacent to the N1-methyl group, generating the electronic environment (predicted pKa −2.14) intended for the design hypothesis . Procurement at 98% purity minimizes impurity-driven assay interference in cellular replicon assays.

Chemical Biology: Bifunctional Probe Design via Sequential Click Chemistry and Nitrile Transformation

The compound's two orthogonal reactive centers—terminal alkyne and nitrile—enable stepwise bioconjugation strategies. The terminal alkyne can first undergo CuAAC with an azide-functionalized biomolecule (e.g., azido-biotin, azido-fluorophore) to install a detection or affinity tag via triazole linkage, while the nitrile remains intact for subsequent transformation to a carboxamide or tetrazole as a second functionalization point [1]. This dual-handle capability is absent in mono-functional analogs (des-ethynyl: nitrile only; des-carbonitrile: alkyne only), reducing the need for orthogonal protecting-group strategies and accelerating probe assembly. The zero-rotatable-bond scaffold ensures conformational rigidity between attachment points, potentially enhancing binding entropy in target engagement studies .

Synthetic Methodology Development: Model Substrate for Regioselective Pyrazole Functionalization Studies

The compound serves as an ideal model substrate for investigating regioselective reactions on electron-deficient pyrazoles. The predicted boiling point of 292.5±25.0 °C and density of 1.03±0.1 g/cm³ allow convenient handling and purification monitoring by GC or HPLC [1]. The ethynyl group permits Sonogashira coupling with diverse aryl/heteroaryl halides to generate 4-(arylethynyl)-pyrazole libraries, while the nitrile can be independently tracked by IR spectroscopy (C≡N stretch ~2230 cm⁻¹) as an internal spectroscopic handle for reaction monitoring . The rigid scaffold (0 rotatable bonds) simplifies conformational analysis by NMR and X-ray crystallography, facilitating mechanistic studies. Researchers should verify active supplier status before committing to multi-step synthetic routes, given the discontinuation notices at certain vendors .

Agrochemical Discovery: Nitrification Inhibitor or Crop Protection Scaffold Exploration

Pyrazole derivatives bearing carbonitrile and ethynyl substituents have been explored in the patent literature as nitrification inhibitors for fertilizer stabilization and as agrochemical intermediates [1]. The target compound's combination of a pyrazole core (a privileged scaffold in agrochemistry) with a nitrile group (a known metal-coordinating functionality) and a terminal alkyne (for further diversification) makes it a versatile entry point for synthesizing pyrazole-based crop protection candidates. The predicted LogP of 0.27308 and TPSA of 41.61 Ų suggest adequate aqueous solubility for formulation development while maintaining sufficient lipophilicity for membrane penetration . The 98%-purity tier is recommended for structure-activity studies where trace metal contaminants (potentially arising from lower-purity batches) could confound metal-sensitive agrochemical assays.

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